(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- Aromatic nitro-group displacement reactions provide a novel route to substituted compounds, demonstrating enhanced reactivity towards aromatic amines in nitro-groups activated by ortho-carbonyl. This mechanism is crucial for synthesizing compounds with previously inaccessible substitution patterns, highlighting the compound's role in advancing organic synthesis techniques (Gorvin & Whalley, 1979).
- Research into the kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates and alicyclic amines provides insights into the chemical behavior of nitro-substituted compounds, which are relevant for understanding the reactivity of (Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine (Castro et al., 2001).
Potential Pharmaceutical Applications
- The study of the title compounds including (Z)-4-(2,6-Dichlorophenyl)diazenyl derivatives highlights their structure and potential applications in pharmaceuticals. Their ability to form three-dimensional networks through hydrogen bonds and interactions suggests potential applications in drug design and development (Ozek et al., 2006).
Materials Science and Polymer Research
- Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, involving nitrophenyl sulfane derivatives, showcase applications in developing materials with high refractive indices and small birefringences. This illustrates the compound's potential role in creating advanced materials with specific optical properties (Tapaswi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(Z)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-5-6-13(12(7-9)18(19)20)22-14-10(15)3-2-4-11(14)16/h2-8H,1H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNWUNCUOFGNH-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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